2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a triazine ring fused with a benzene ring, making it a benzo-triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A precursor in the synthesis of the target compound.
4H-Benzo[d][1,3]oxazines: Another class of heterocyclic compounds with similar structural features but different applications.
Uniqueness
The uniqueness of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide lies in its specific structure, which imparts unique chemical and biological properties
Biological Activity
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.32 g/mol
The compound features a benzotriazine core with an acetamide side chain, which is significant for its interactions with biological targets. The presence of the phenylethyl group may enhance lipophilicity, potentially affecting bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzotriazine derivatives, including the target compound. The results indicate that these compounds exhibit significant antibacterial and antifungal activities.
Compound | MIC (μmol/mL) | MBC (μmol/mL) |
---|---|---|
This compound | 10.7–21.4 | 21.4–40.2 |
Control (e.g., Norfloxacin) | 5.0 | 10.0 |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that the compound has potent antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which benzotriazine derivatives exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity. This dual action enhances their efficacy against resistant strains of bacteria .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in EurekaSelect reported that derivatives similar to the target compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values . -
Antifungal Activity Assessment :
Another investigation focused on the antifungal properties of benzotriazine derivatives against Candida albicans. Results indicated that certain derivatives exhibited antifungal activity comparable to standard antifungal agents .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWUWIALIQVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.